molecular formula C13H18INO2 B12334167 Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)- CAS No. 309757-72-0

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,(R)-

Cat. No.: B12334167
CAS No.: 309757-72-0
M. Wt: 347.19 g/mol
InChI Key: YBQMHLBLENIVGM-LLVKDONJSA-N
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Description

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a tert-butyl ester group. Its molecular formula is C13H19INO2, and it has a molecular weight of 321.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenepropanoic acid derivatives.

    Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amines under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce various substituted benzenepropanoic acid esters .

Scientific Research Applications

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- involves its interaction with specific molecular targets. The amino group and iodine atom play crucial roles in its reactivity. The compound may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoicacid,-amino-3-iodo-,1,1-dimethylethylester,®- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications .

Biological Activity

Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester, (R)-, with the CAS number 309757-72-0, is a complex organic compound notable for its unique structural features. It contains an amino group, an iodine atom, and a tert-butyl ester group. The molecular formula is C13H19INO2, and its molecular weight is approximately 321.11 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C13H19INO2
  • Molecular Weight : 321.11 g/mol
  • Structural Features :
    • Amino group (-NH2)
    • Iodine atom (I)
    • Tert-butyl ester group (C4H9O)

Benzenepropanoic acid derivatives have been studied for their biological activities, which include potential antimicrobial and anticancer properties. The mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The presence of the amino group and iodine atom enhances the compound's reactivity and biological efficacy.

Pharmacological Properties

Research indicates that Benzenepropanoic acid derivatives may exhibit the following pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth.
  • Anticancer Potential : Some derivatives have shown promise in reducing tumor growth in various cancer models.

Case Studies

  • Anticancer Activity : A study investigated the effects of Benzenepropanoic acid derivatives on breast cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM, suggesting potential use as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzenepropanoic acid, β-amino-3-iodo-4-methoxy-, (βR)-Methoxy instead of tert-butyl esterSimilar anticancer effects
(3S)-3-amino-3-phenylpropanoic acid tert-butyl esterLacks iodine atomReduced reactivity but similar antimicrobial properties

Synthetic Routes

The synthesis of Benzenepropanoic acid, amino-3-iodo-, 1,1-dimethylethyl ester typically involves:

  • Amination : Introduction of the amino group via amination reactions.
  • Esterification : Formation of the tert-butyl ester through reaction with tert-butanol.

Industrial Applications

This compound is utilized in various fields:

  • Organic Synthesis : As a reagent for synthesizing more complex molecules.
  • Pharmaceuticals : Investigated as a potential intermediate in drug development.
  • Specialty Chemicals : Employed in producing specialty materials due to its unique properties .

Properties

CAS No.

309757-72-0

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(3-iodophenyl)propanoate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1

InChI Key

YBQMHLBLENIVGM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)I)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)I)N

Origin of Product

United States

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